molecular formula C16H17Cl2N B1437565 N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline CAS No. 1040684-15-8

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline

Cat. No. B1437565
M. Wt: 294.2 g/mol
InChI Key: WVUINONLSGVFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline is a chemical compound. Based on its name, it likely contains a benzyl group (a benzene ring attached to a CH2 group), two chlorine atoms, an ethyl group (a two-carbon chain), and a methyl group (a single carbon atom) attached to an aniline group (a benzene ring attached to an NH2 group) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions, where a nucleophile (an electron-rich species) replaces a leaving group in a molecule .

Scientific Research Applications

Carcinogenic Potential of Aromatic Amines

  • Study on 4,4′-Methylene-bis(2-chloroaniline) and Related Compounds: This research investigated the carcinogenic potential of 4,4′-methylene-bis(2-chloroaniline) in rats, showing that it and structurally related compounds like 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-methylaniline) can cause tumors in various organs, suggesting potential toxicological concerns for related compounds (Stula et al., 1975).

Environmental Impact of Chloroanilide Herbicides

  • Effects of Chloroacetanilide Herbicides and Their Degradation Products: This study assessed the embryotoxic, developmental, and teratogenic effects of chloroacetanilide herbicides and their aniline degradation products, revealing that these compounds can have significant environmental impacts, particularly on amphibian development (Osano et al., 2002).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-ethyl-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N/c1-3-12-6-4-5-11(2)16(12)19-10-13-7-8-14(17)9-15(13)18/h4-9,19H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUINONLSGVFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCC2=C(C=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorobenzyl)-2-ethyl-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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